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Part 1: Executive Summary & Compound
Identity

Author: BenchChem Technical Support Team. Date: February 2026

Compound of Interest |

2-(4-Piperazin-1-YL-phenyl)-
Compound Name:
benzooxazole
CAS No.: 885275-02-5
Cat. No.: B1501849
. J

Compound ldentity:

CAS Number: 885275-02-5

IUPAC Name: 2-[4-(piperazin-1-yl)phenyl]-1,3-benzoxazole

Common Code: BZ-PIP-02 (Internal Designation)

Molecular Formula: C17H17N3O

Molecular Weight: 279.34 g/mol

Significance: CAS 885275-02-5 represents a "privileged structure” in medicinal chemistry,
fusing a benzoxazole core (known for bioisosterism with nucleotides and amyloid binding) with
a piperazine moiety (a classic solubility and receptor-binding pharmacophore). This scaffold is
frequently utilized as a precursor or lead compound in the development of kinase inhibitors
(VEGFR-2, c-Met), CNS-active agents, and fluorescent biological probes.

Technical Directive: This guide outlines the rigorous characterization protocol required to
validate the identity, purity, and solid-state properties of BZ-PIP-02. The presence of the basic
piperazine nitrogen and the planar benzoxazole ring necessitates specific handling regarding
pH-dependent solubility and t-1t stacking aggregation.
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Part 2: Physicochemical Profile

The "Identity Card" of the molecule. These values define the baseline for all subsequent
analytical work.

Property Value | Characteristic Technical Insight

Coloration often arises from

Pale yellow to off-white trace oxidation or extended
Appearance _ _ _ _
crystalline solid conjugation; pure forms
approach white.
Critical: Solubility increases
- Low in water (neutral); High in drastically at pH < 5 due to
Solubility ) ) )
DMSO, MeOH, DCM. protonation of the piperazine
secondary amine (pKa ~9.8).
Lipophilic. Requires organic
modifiers (ACN/MeOH) for
LogP (Calc) ~3.2-35

reverse-phase

chromatography.

The molecule is a mono-base

) ) in physiological conditions.
~9.8 (Piperazine NH), ~1-2 )
pKa Salt formation (HCI, Mesylate)
(Benzoxazole N) )
is recommended for

bioavailability.

Strong absorption due to
extended conjugation between
W ~300-320 nm the phenyl and benzoxazole
rings. Fluorescence emission

often observed ~450 nm.

Part 3: Synthesis & Impurity Logic

Understanding the synthesis is prerequisite to defining the impurity profile. The standard route
involves the oxidative condensation of 2-aminophenol with a piperazine-substituted benzoic
acid derivative.
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Impurity Markers:

e Unreacted 2-Aminophenol: Detectable by LC-MS (distinct UV spectrum).

e Open-Ring Amide: The intermediate N-(2-hydroxyphenyl)amide that failed to cyclize.

o Oxidized Dimers: Benzoxazoles can undergo oxidative dimerization under harsh conditions.

Synthesis Pathway Diagram (DOT):

Coupling Agent Cyclization Target: BZ-PIP-02

w w (CAS 885275-02-5)
Intermediate:

Incomplete

——/_,_,,.y N-(2-hydroxyphenyl)amide w’

2-Aminophenol

Impurity:
Open-Ring Amide

4-(Piperazin-1-yl)benzoic acid

Click to download full resolution via product page

Caption: Convergent synthesis pathway highlighting the critical cyclization step where 'Open-
Ring' impurities are generated.

Part 4: Analytical Strategy (The Core)
A. NMR Spectroscopy Strategy

Standard 1D proton NMR is insufficient for full assignment due to potential overlap in the

aromatic region.

e Solvent: DMSO-d6 is preferred over CDCI3 to ensure full solubility of the polar piperazine
and prevent aggregation.

e 1H NMR Expectations (500 MHz, DMSO-d6):

[e]

7.6 - 7.8 (m, 2H): Benzoxazole ring protons (positions 5,6).

[e]

8.1 (d, 2H): Phenyl ring protons ortho to benzoxazole (deshielded by heterocycle).

7.1 (d, 2H): Phenyl ring protons ortho to piperazine (shielded by amine donation).

[e]
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o 3.2 - 3.5 (m, 8H): Piperazine methylene protons. Note: If acidic impurities are present,
these peaks shift significantly.

B. HPLC-MS Method (Quality Control)

A generic gradient is risky due to the basic nitrogen causing peak tailing.

Column: C18 Charged Surface Hybrid (CSH) or equivalent (e.g., Waters XSelect) to repel
the protonated amine and improve peak shape.

o Mobile Phase A: Water + 0.1% Formic Acid (Maintains pH ~2.7, keeping piperazine
protonated).

o Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
e Gradient: 5% B to 95% B over 8 minutes.

e Detection: UV at 310 nm (Specific to benzoxazole) and MS (ESI+).

C. Mass Spectrometry (ESI+)

e Parent lon: [M+H]* = 280.34 m/z.
o Fragmentation Pattern:
o 280

238: Loss of Cz2HaN (Piperazine ring fragmentation).

o High Energy Collision: Cleavage of the C-C bond between benzoxazole and phenyl ring is
rare; ring opening of oxazole is more likely.

Part 5: Solid-State Characterization

For drug development, the physical form is as critical as chemical purity.
o X-Ray Powder Diffraction (XRPD):

o BZ-PIP-02 is likely to exhibit polymorphism. The "planar” nature facilitates strong
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stacking.

o Protocol: Scan 2

from 3° to 40°. Sharp peaks indicate crystallinity; a "halo" indicates amorphous material
(often seen after rapid precipitation).

e Thermal Analysis (DSC/TGA):

o DSC: Look for a sharp melting endotherm. If a broad endotherm is seen <100°C, check for
solvent solvates (TGA confirmation).

o TGA: Weight loss >150°C indicates degradation; weight loss <100°C indicates
hydrate/solvate.

Part 6: Experimental Protocols

Protocol 1: Purity Determination by HPLC

o Sample Prep: Dissolve 1.0 mg of BZ-PIP-02 in 1.0 mL of 50:50 Water:Acetonitrile. Sonicate
for 5 mins.

System: Agilent 1200 / Waters Alliance.

Column: C18, 3.5 pum, 4.6 x 100 mm.

Flow Rate: 1.0 mL/min.

Injection: 5 L.

Acceptance Criteria: Main peak area > 98.0%. No single impurity > 0.5%.

Protocol 2: Fluorescence Emission Check (Functional
Assay)

Why? To verify the electronic integrity of the conjugated system.

e Solvent: Ethanol (spectroscopic grade).
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e Concentration: 10 puM solution.
» Excitation: Set

=310 nm.

e Scan: 330 nm to 600 nm.

o Result: Expect broad emission centered ~450 nm (Stokes shift characteristic of
benzoxazoles).

Analytical Workflow Diagram (DOT):
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Caption: Decision tree for the analytical release of BZ-PIP-02, prioritizing identity confirmation
before purity profiling.
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Part 7: References

o Ref 1:Synthesis and biological evaluation of benzoxazole derivatives as potential anticancer

agents.
o Source: European Journal of Medicinal Chemistry.

o Context: Describes the general synthesis and NMR characteristics of 2-
phenylbenzoxazoles.

o Link:[Link] (Journal Landing Page)
o Ref 2:Benzoxazole derivatives: A review on their medicinal importance.
o Source: Journal of Chemical and Pharmaceutical Research.

o Context: Validates the pharmacophore significance of the benzoxazole-piperazine
scaffold.

o Link:[Link]
e Ref 3:PubChem Compound Summary for Benzoxazole derivatives.
o Source: National Center for Biotechnology Information (NCBI).
o Context: Database verification of the benzoxazole substructure properties.
o Link:[Link]

(Note: Specific deep-links to the exact CAS entry 885275-02-5 are often dynamic or behind
paywalls; the journal landing pages provided are authoritative sources for the chemistry
described.)

¢ To cite this document: BenchChem. [Part 1: Executive Summary & Compound Identity].
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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